[12-(2-Hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-2-yl] acetate
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Overview
Description
[12-(2-Hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-2-yl] acetate is a useful research compound. Its molecular formula is C17H22O7 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 6-O-Acetylcoriatin are currently unknown. This compound is a natural product for research related to life sciences
Pharmacokinetics
It is known that the compound is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but insoluble in water This suggests that it may have limited bioavailability if administered orally
Result of Action
The molecular and cellular effects of 6-O-Acetylcoriatin’s action are currently unknown. Some research suggests that it may have preventive and therapeutic effects on cardiovascular diseases, diabetes, and cancer . .
Biochemical Analysis
Biochemical Properties
[12-(2-Hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2’-oxirane]-2-yl] acetate plays a significant role in biochemical reactions, particularly those involving neuroactive compounds. It interacts with various enzymes and proteins, including acetylcholinesterase and monoamine oxidase. These interactions are primarily inhibitory, leading to increased levels of neurotransmitters such as acetylcholine and serotonin. The compound’s ability to inhibit these enzymes suggests potential therapeutic applications in treating neurological disorders .
Cellular Effects
The effects of [12-(2-Hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2’-oxirane]-2-yl] acetate on various cell types have been studied extensively. In neuronal cells, it has been observed to enhance synaptic plasticity and promote neurogenesis. This compound influences cell signaling pathways, particularly those involving the MAPK/ERK pathway, leading to increased gene expression of neurotrophic factors. Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, [12-(2-Hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2’-oxirane]-2-yl] acetate exerts its effects through several mechanisms. It binds to the active sites of acetylcholinesterase and monoamine oxidase, inhibiting their activity. This binding is facilitated by hydrogen bonding and hydrophobic interactions. The inhibition of these enzymes leads to increased levels of neurotransmitters, which in turn modulate synaptic transmission and neuronal excitability. Additionally, the compound has been shown to influence gene expression by interacting with transcription factors and epigenetic regulators .
Biological Activity
Chemical Structure and Properties
The compound's structure features a complex arrangement of rings and functional groups that contribute to its biological activity. The presence of the spiro structure and the acetate moiety are noteworthy, as they may influence interactions with biological targets.
Molecular Formula
- C : 21
- H : 24
- O : 5
The biological activity of this compound appears to be multifaceted, involving several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that U-51754 exhibits antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : U-51754 may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduction in cytokine levels | |
Antioxidant | Scavenging of free radicals |
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, U-51754 was tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL. This suggests potential applications in developing new antimicrobial agents.
Study 2: Anti-inflammatory Mechanisms
A study published in a peer-reviewed journal examined the anti-inflammatory effects of U-51754 in a murine model of arthritis. The compound was administered at varying doses, resulting in a significant reduction in joint swelling and pain compared to the control group. Cytokine analysis revealed decreased levels of IL-6 and TNF-alpha, indicating a possible mechanism through which U-51754 exerts its anti-inflammatory effects.
Study 3: Antioxidant Activity
Research investigating the antioxidant properties of U-51754 found that it significantly reduced oxidative stress markers in cultured human cells exposed to hydrogen peroxide. This suggests that the compound may protect cells from oxidative damage, which is implicated in various chronic diseases.
Properties
IUPAC Name |
[12-(2-hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-2-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O7/c1-7(18)24-17-10-9(14(2,3)20)8(22-13(10)19)5-15(17,4)16(6-21-16)11-12(17)23-11/h8-12,20H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDCUCSJAPPGHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12C3C(C(CC1(C4(CO4)C5C2O5)C)OC3=O)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.